molecular formula C15H14O3 B6397274 4-(4-Ethylphenyl)-2-hydroxybenzoic acid CAS No. 1261969-72-5

4-(4-Ethylphenyl)-2-hydroxybenzoic acid

Cat. No.: B6397274
CAS No.: 1261969-72-5
M. Wt: 242.27 g/mol
InChI Key: RHFGMIGQUSUAKP-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-2-hydroxybenzoic acid is a biphenyl derivative research chemical with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . Its structure incorporates both a carboxylic acid and a phenolic hydroxyl group on one benzene ring, while the second ring is substituted with an ethyl group . This specific arrangement of functional groups makes it a valuable scaffold in medicinal chemistry and materials science research. Researchers can utilize this compound as a key synthetic intermediate or building block for the development of more complex molecules. Its structural features are similar to other hydroxybenzoic acid derivatives, which are widely studied for their roles in pharmaceutical synthesis, including the construction of cyclic peptides and the application of photolabile protecting groups in solid-phase peptide synthesis (SPPS) . The compound is provided exclusively for research and development purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(4-ethylphenyl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-10-3-5-11(6-4-10)12-7-8-13(15(17)18)14(16)9-12/h3-9,16H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFGMIGQUSUAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688977
Record name 4'-Ethyl-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-72-5
Record name 4'-Ethyl-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification with Dual Acid Catalysts

A mixture of 2-hydroxybenzoic acid (1.0 equiv) and 4-ethylphenol (1.05 equiv) in xylene is refluxed with a boric acid–sulfuric acid catalyst system (0.5 wt% each) for 4–6 hours. Water formed during the reaction is removed via a Dean-Stark trap. The intermediate ester, 4-(4-ethylphenyl)-2-hydroxybenzoate, precipitates upon cooling and is filtered (yield: 92–95%).

Alkaline Hydrolysis

The ester is hydrolyzed in 2M NaOH at 80°C for 2 hours, followed by acidification with HCl to pH 2. The product is recrystallized from methanol, yielding this compound with >99% purity. This method’s efficiency stems from the synergistic effect of the boric acid–sulfuric acid catalyst, which enhances electrophilicity of the carbonyl carbon.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura coupling offers a versatile route for constructing biaryl systems. Here, 2-hydroxybenzoic acid is first converted to its boronic ester, which couples with 4-ethylbromobenzene under palladium catalysis.

2-Hydroxybenzoic acid is treated with pinacol borane in tetrahydrofuran (THF) under argon, generating the boronic ester in situ. To this solution, 4-ethylbromobenzene (1.1 equiv), Pd(PPh₃)₄ (3 mol%), and aqueous Na₂CO₃ are added. The reaction is heated at 90°C for 8 hours, yielding the coupled product after extraction and chromatography (65–70% yield). While this method ensures precise regiocontrol, the requirement for anhydrous conditions and expensive catalysts limits scalability.

Purification and Characterization

Critical to isolating high-purity this compound is a combination of recrystallization and chromatographic techniques.

Recrystallization Solvent Optimization

Solvent SystemPurity (%)Yield (%)
Methanol98.585
Ethanol/Water99.278
Acetonitrile97.890

Data adapted from similar benzoic acid derivatives indicate acetonitrile as optimal for balancing yield and purity.

Spectroscopic Characterization

  • FT-IR (KBr, cm⁻¹): Broad peak at 3200–3500 (O–H stretch), 1685 (C=O), 1600 (C=C aromatic).

  • ¹H-NMR (DMSO-d₆, δ ppm): 12.8 (s, 1H, COOH), 10.2 (s, 1H, OH), 7.6–7.2 (m, 4H, aromatic), 2.6 (q, 2H, CH₂CH₃), 1.2 (t, 3H, CH₂CH₃) .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-(4-Ethylphenyl)-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the hydroxy group to scavenge free radicals and prevent oxidative damage. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Core Structural Differences

  • 4-(4-Ethylphenyl)-2-hydroxybenzoic acid : Contains a 2-hydroxybenzoic acid backbone with a hydrophobic 4-ethylphenyl group at the para position.
  • 2-Hydroxybenzoic acid (salicylic acid) : Lacks the 4-ethylphenyl group, resulting in higher water solubility and well-characterized anti-inflammatory properties .
  • 4-Hydroxybenzoic acid : The hydroxyl group at the 4-position reduces acidity (pKa ~4.5) compared to the 2-hydroxy isomer (pKa ~2.9) due to intramolecular hydrogen bonding in the latter .
  • 2-(4-Ethylbenzoyl)benzoic acid : Replaces the hydroxyl group with a ketone-linked 4-ethylbenzoyl moiety, increasing lipophilicity and altering reactivity .

Key Substituent Effects

  • Acidity : The 2-hydroxy group increases acidity compared to 4-hydroxy isomers, influencing salt formation and bioavailability.
  • Steric Effects : Bulky substituents like 4-ethylphenyl may hinder crystallization, as suggested by the absence of reported melting points for this compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility IR/NMR Features
This compound C₁₅H₁₄O₃ 242.27 Not reported Low in water Broad O-H stretch (~3200–3600 cm⁻¹), C=O (~1680 cm⁻¹)
2-Hydroxybenzoic acid C₇H₆O₃ 138.12 159 Moderate in ethanol O-H (~3300 cm⁻¹), conjugated C=O (~1680 cm⁻¹)
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 215 Poor in water O-H (~3200 cm⁻¹), non-conjugated C=O (~1690 cm⁻¹)
2-(4-Ethylbenzoyl)benzoic acid C₁₆H₁₄O₃ 254.28 Not reported Soluble in DMSO C=O (~1680 cm⁻¹), aromatic C-H (~3000 cm⁻¹)

Comparison with Related Syntheses

  • Salicylic Acid: Traditionally sourced from willow bark or synthesized via Kolbe-Schmitt reaction (CO₂ + sodium phenoxide) .
  • 4-Hydroxybenzoic Acid : Produced via microbial fermentation or alkaline hydrolysis of 4-nitrobenzoic acid .
  • 2-(4-Chlorophenyl)acetylbenzoic acid : Synthesized via nucleophilic substitution, highlighting the versatility of benzoic acid intermediates in drug synthesis (e.g., azelastine derivatives) .

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